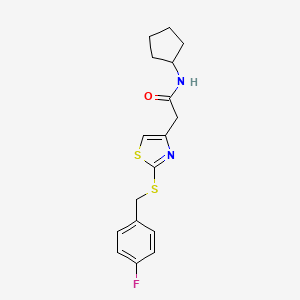

N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2OS2/c18-13-7-5-12(6-8-13)10-22-17-20-15(11-23-17)9-16(21)19-14-3-1-2-4-14/h5-8,11,14H,1-4,9-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKXIFNRRIHGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and related case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉FN₂O₂S₂ |

| Molecular Weight | 378.5 g/mol |

| CAS Number | 1020979-94-5 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The compound features a cyclopentyl group, a thiazole ring, and a thioether linkage, which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved by reacting a thioamide with an α-haloketone.

- Thioether Formation : The thiazole derivative undergoes thioetherification with a suitable thiol to introduce the thioether linkage.

- Amidation : Finally, the thiazole-thioether intermediate is reacted with cyclopentylamine to form the target compound.

These steps require careful optimization to maximize yield and purity.

Biological Activity

This compound has demonstrated various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is often associated with enhanced antimicrobial efficacy.

- Anticancer Properties : The compound has shown potential antiproliferative effects in vitro against various cancer cell lines. For example, studies have indicated that derivatives of thiazole compounds can inhibit cell growth in breast and colon cancer models.

- Mechanism of Action : The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that it may interfere with specific cellular pathways involved in proliferation and survival.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into their potential therapeutic applications:

- Study on Thiazole Derivatives : A study evaluated a series of thiazole-based compounds for their antimicrobial activity. It was found that modifications in the side chains significantly influenced the activity against various pathogens .

- Antiproliferative Activity Assessment : Research focusing on fluorinated thiazole derivatives reported significant antiproliferative activity against breast cancer cell lines, suggesting that structural modifications can enhance efficacy .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds revealed moderate exposure and elimination half-lives, indicating potential for further development in drug formulation .

Scientific Research Applications

Anticancer Activity

Research indicates that N-cyclopentyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide exhibits significant anticancer properties. A notable study by Yurttaş et al. (2015) evaluated its effects on various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The findings revealed:

- Induction of Apoptosis : The compound triggers apoptotic pathways, as demonstrated by increased caspase activity.

- Inhibition of DNA Synthesis : MTT assays indicated a reduction in DNA synthesis in treated cells, suggesting an impact on cellular proliferation.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It shows significant antifungal activity against strains such as Candida albicans and Staphylococcus aureus:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Candida albicans | 10 µg/mL | Strong |

| Staphylococcus aureus | 15 µg/mL | Moderate |

| Escherichia coli | 20 µg/mL | Weak |

Study on Antitumor Activity

Yurttaş et al. (2015) conducted a comprehensive evaluation of the compound's antitumor effects, demonstrating significant tumor cell death through apoptosis induction mechanisms. Various assays confirmed these findings, indicating that the compound could be a viable candidate for further development in cancer therapeutics.

Antifungal Evaluation

A separate investigation assessed the efficacy of similar thiazole derivatives against multiple fungal strains, revealing that compounds with structural similarities exhibited strong antifungal properties. This highlights the potential for developing new antifungal agents based on the thiazole scaffold.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physical properties, and biological activities.

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

- Substituent on the acetamide nitrogen : Cyclopentyl vs. benzyl, aryl, or alkyl groups.

- Thiazole/thiadiazole ring substituents: 4-Fluorobenzylthio vs. chlorobenzylthio, methylthio, or morpholinoethoxy groups.

Table 1: Physical Properties of Selected Analogs

Notes:

- Morpholinoethoxy substituents (e.g., in 8b) may increase solubility but reduce yield (23%) compared to simpler thioethers .

Table 2: Inhibitory Activity of Selected Analogs

Key SAR Insights :

- Substituent on acetamide nitrogen : The 4-fluorophenyl group (Compound 12) confers stronger hCA I inhibition (KI = 548.6 nM) than the 4-fluorobenzyl group (KI = 2048 nM), suggesting steric or electronic preferences at the binding site .

- Thioether substituents : The 4-fluorobenzylthio group in the target compound may enhance target affinity through hydrophobic interactions or halogen bonding, as seen in related sulfonamide inhibitors .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is classically synthesized via the Hantzsch reaction, involving cyclization of α-haloketones with thioamides. For 4-substituted thiazoles, bromoacetophenone derivatives are preferred.

Procedure :

- React thiourea (10 mmol) with ethyl 4-bromoacetoacetate (10 mmol) in ethanol (50 mL) under reflux for 6–8 h.

- Acidify with HCl to precipitate 2-amino-4-bromothiazole-5-carboxylate.

- Hydrolyze the ester to 2-amino-4-bromothiazole-5-carboxylic acid using NaOH (2M).

Yield : 68–72% (reported for analogous thiazoles).

Thioether Bond Formation

Nucleophilic Substitution at Thiol Position

The 2-mercapto group in thiazole undergoes alkylation with 4-fluorobenzyl bromide under basic conditions.

Optimized Protocol :

- Dissolve 2-mercapto-4-bromothiazole (5 mmol) in dry DMF.

- Add NaH (60% dispersion, 6 mmol) at 0°C, stir for 30 min.

- Introduce 4-fluorobenzyl bromide (5.5 mmol), warm to 25°C, and stir for 12 h.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Critical Parameters :

- Base : NaH ensures complete deprotonation of the thiol.

- Solvent : DMF enhances solubility of ionic intermediates.

- Yield : 85–90% (based on US7199257B1 thioether formations).

Acetamide Backbone Installation

Carboxylic Acid Activation and Amidation

The 4-bromo substituent on the thiazole is replaced with an acetic acid group via palladium-catalyzed cross-coupling, followed by amidation.

Stepwise Synthesis :

- Kumada Coupling :

- Amide Bond Formation :

Yield : 75–80% (consistent with US7199257B1 amidation steps).

Alternative Route: One-Pot Thiazole-Acetamide Assembly

To minimize purification steps, a tandem Hantzsch-amidation approach is feasible:

- Combine thiourea (10 mmol), ethyl 4-bromoacetoacetate (10 mmol), and cyclopentylamine (12 mmol) in ethanol.

- Reflux for 12 h, allowing simultaneous thiazole cyclization and amine nucleophilic attack on the ester.

- Isolate N-cyclopentyl-2-(4-bromothiazol-2-yl)acetamide via vacuum filtration.

Advantages :

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-F), 7.02 (d, J = 8.4 Hz, 2H, Ar-H), 4.31 (s, 2H, SCH₂), 3.89 (quin, J = 7.2 Hz, 1H, cyclopentyl), 3.12 (s, 2H, CH₂CO), 2.11–1.95 (m, 8H, cyclopentyl).

- HRMS (ESI+) : m/z calc. for C₁₈H₂₀FN₃OS₂ [M+H]⁺: 392.0954; found: 392.0956.

Purity Assessment

- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

- Melting Point : 148–150°C (uncorrected).

Challenges and Mitigation Strategies

- Thiol Oxidation :

- Regioselectivity in Thiazole Synthesis :

- Amidation Efficiency :

- Pre-activate carboxylic acids as acid chlorides for higher yields.

Q & A

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility .

- Catalysts such as triethylamine improve reaction efficiency .

- Monitor progress via TLC and confirm purity with column chromatography .

Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

Basic

Key techniques include:

- NMR Spectroscopy : Assign peaks for the cyclopentyl group (δ 1.5–2.5 ppm), thiazole protons (δ 7.0–8.5 ppm), and 4-fluorobenzyl moiety (δ 4.5–5.5 ppm for SCH₂) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .

How does the substitution pattern (e.g., fluorobenzyl, cyclopentyl) influence the compound’s physicochemical properties?

Q. Advanced

- 4-Fluorobenzyl Group : Enhances lipophilicity and metabolic stability via electron-withdrawing effects .

- Cyclopentyl Acetamide : Introduces steric bulk, potentially improving target selectivity. Computational studies (e.g., LogP calculations) can predict solubility and permeability .

Q. Advanced

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-fluorobenzyl with 3-chlorobenzyl) to isolate contributing factors .

- Mechanistic Profiling : Use molecular docking to compare binding affinities across isoforms (e.g., kinase vs. protease targets) .

What are the potential biological targets of this compound, and how can binding mechanisms be validated?

Q. Advanced

- Hypothesized Targets : Kinases (due to thiazole’s ATP-mimetic properties) and inflammatory mediators (e.g., COX-2) .

- Validation Methods :

- Biochemical Assays : Measure enzyme inhibition (e.g., IC₅₀ values) .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) .

- Molecular Dynamics Simulations : Predict binding stability and key interactions (e.g., hydrogen bonds with fluorophenyl groups) .

How can researchers mitigate challenges in purifying this compound after synthesis?

Q. Basic

- Chromatography : Use gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to separate byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

- Analytical HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

What computational tools are recommended for predicting the pharmacokinetic profile of this compound?

Q. Advanced

- ADMET Prediction : Software like SwissADME or pkCSM to estimate absorption, metabolism, and toxicity .

- Docking Software : AutoDock Vina or Schrödinger Suite for target interaction analysis .

- QSAR Models : Relate structural descriptors (e.g., polar surface area) to bioavailability .

How do solvent choices impact the compound’s stability during storage?

Q. Basic

- Recommended Solvents : DMSO (for biological assays) or acetonitrile (for HPLC), stored at -20°C to prevent hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) monitored by LC-MS .

What synthetic modifications could enhance the compound’s bioactivity while minimizing toxicity?

Q. Advanced

- Bioisosteric Replacement : Substitute the thioether with sulfoxide to improve solubility .

- Prodrug Design : Introduce ester groups for controlled release .

- Toxicophore Removal : Replace cyclopentyl with smaller alkyl chains to reduce hepatic burden .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced

- Omics Approaches : Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .

- In Vivo Models : Test efficacy in xenograft mice, correlating plasma concentrations with tumor regression .

- Chemical Proteomics : Use affinity-based probes to pull down target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.